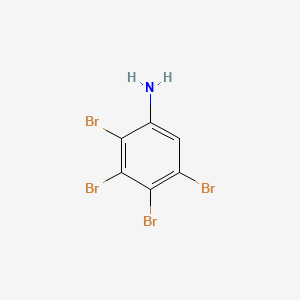
2,3,4,5-Tetrabromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrabromoaniline is an organic compound characterized by the presence of four bromine atoms attached to the benzene ring and an amino group This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine atoms at the 2, 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrabromoaniline typically involves the bromination of aniline. The process can be carried out through electrophilic aromatic substitution, where aniline reacts with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from aniline. The process includes nitration, reduction, and subsequent bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrabromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding aniline derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetrabromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromoaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Another brominated aniline derivative with three bromine atoms.
2,3,5,6-Tetrabromoaniline: A structural isomer with bromine atoms at different positions.
2,4-Dibromoaniline: Contains two bromine atoms and exhibits different chemical properties
Uniqueness: Its ability to undergo selective reactions and form stable complexes makes it valuable in various research and industrial contexts .
Properties
CAS No. |
24339-58-0 |
|---|---|
Molecular Formula |
C6H3Br4N |
Molecular Weight |
408.71 g/mol |
IUPAC Name |
2,3,4,5-tetrabromoaniline |
InChI |
InChI=1S/C6H3Br4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 |
InChI Key |
ZRLODVWGYJSMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















